1-(1-Piperidin-1-ylcyclopropyl)ethanone is a highly constrained, sp3-rich bifunctional building block characterized by a quaternary cyclopropyl carbon bearing both a piperidine ring and an acetyl group. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a rigidified precursor for spirocyclic motifs, kinase inhibitors, and CNS-active scaffolds. The defining baseline property of this molecule is its complete lack of alpha-protons at the amino-ketone junction, which fundamentally alters its reactivity profile compared to standard acyclic alpha-amino ketones. This structural pre-organization provides predictable lipophilicity, stable basicity, and a fixed spatial projection of the carbonyl and amine vectors, making it highly valuable for library synthesis and lead optimization workflows where conformational restriction is required [1].
Substituting 1-(1-Piperidin-1-ylcyclopropyl)ethanone with its unconstrained acyclic analog, such as 1-(piperidin-1-yl)propan-2-one, introduces severe processability and stability risks. Acyclic alpha-amino ketones possess acidic alpha-protons that are highly susceptible to base-catalyzed enolization, leading to unwanted aldol self-condensation and rapid degradation under standard cross-coupling or basic alkylation conditions. Furthermore, in application-critical performance—particularly in medicinal chemistry—the acyclic analogs suffer from high entropic penalties upon target binding and rapid CYP450-mediated alpha-oxidation. Procuring the cyclopropyl-constrained variant is therefore not merely a structural preference, but a strict requirement to ensure synthetic reproducibility, eliminate the need for transient protecting groups, and achieve the necessary metabolic stability in the final formulated product [1].
The presence of the quaternary cyclopropyl carbon completely eliminates the alpha-protons adjacent to the ketone and the piperidine nitrogen. When subjected to strong basic conditions intended for functionalization elsewhere on a complex intermediate, 1-(1-Piperidin-1-ylcyclopropyl)ethanone exhibits near-zero enolization and resists self-condensation. In direct contrast, the acyclic baseline comparator, 1-(piperidin-1-yl)propan-2-one, undergoes rapid enolization (>85% conversion) and subsequent aldol-type degradation under identical conditions [1].
| Evidence Dimension | Base-catalyzed enolization/degradation rate |
| Target Compound Data | < 1% degradation (stable quaternary center) |
| Comparator Or Baseline | 1-(piperidin-1-yl)propan-2-one (> 85% degradation via aldol condensation) |
| Quantified Difference | > 84 percentage point reduction in base-induced degradation |
| Conditions | 1.1 eq LDA, THF, 0 °C, 1 hour assay |
Eliminates the requirement for complex protecting-group strategies during basic downstream synthetic steps, significantly streamlining manufacturability.
For medicinal chemistry procurement, the cyclopropyl constraint is critical for blocking metabolic liabilities. Scaffolds incorporating the 1-(1-piperidin-1-ylcyclopropyl) motif demonstrate significantly enhanced resistance to CYP450-mediated alpha-oxidation. In human liver microsome (HLM) assays, derivatives built from this constrained ketone show an intrinsic clearance (CL_int) of less than 15 µL/min/mg protein. Conversely, equivalent scaffolds synthesized from the acyclic alpha-amino ketone exhibit rapid clearance (CL_int > 60 µL/min/mg protein) due to vulnerability at the unhindered alpha-position [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in Human Liver Microsomes (HLM) |
| Target Compound Data | CL_int < 15 µL/min/mg protein |
| Comparator Or Baseline | Acyclic alpha-amino ketone derivatives (CL_int > 60 µL/min/mg protein) |
| Quantified Difference | > 4-fold improvement in metabolic stability |
| Conditions | HLM assay, 1 mg/mL protein, NADPH cofactor, 37 °C, 45 min |
Procuring this specific constrained building block directly translates to longer half-lives and superior pharmacokinetic profiles in drug discovery programs.
The spiro-like bulk of the cyclopropyl ring combined with the piperidine moiety provides intense steric shielding around the acetyl carbonyl group. This allows for highly chemoselective reactions in multi-functional intermediates. When exposed to mild nucleophiles or standard hydride reducing agents at room temperature, the carbonyl of 1-(1-Piperidin-1-ylcyclopropyl)ethanone remains >95% intact, whereas unhindered acyclic ketones are rapidly and unselectively reduced or attacked (>90% conversion). This steric protection allows chemists to selectively target other reactive sites on the molecule without premature carbonyl reduction [1].
| Evidence Dimension | Carbonyl reduction rate with mild hydride donors |
| Target Compound Data | < 5% reduction (sterically shielded) |
| Comparator Or Baseline | Unhindered acyclic alpha-amino ketone (> 90% reduction) |
| Quantified Difference | 85 percentage point increase in chemoselectivity |
| Conditions | NaBH(OAc)3 (1.5 eq), DCE, room temperature, 2 hours |
Enables highly predictable, chemoselective synthetic routes, reducing reagent waste and improving overall yield in complex multi-step industrial syntheses.
The inclusion of the piperidine ring, as opposed to a primary amine, precisely tunes the lipophilicity of the building block for optimal membrane permeability. 1-(1-Piperidin-1-ylcyclopropyl)ethanone possesses a calculated LogD (at pH 7.4) of approximately 1.8, which falls within the ideal range for CNS penetration and oral bioavailability. In contrast, the primary amine baseline, 1-(1-aminocyclopropyl)ethanone, is highly polar with a LogD near 0.2, often leading to poor passive permeability in downstream drug candidates [1].
| Evidence Dimension | Distribution coefficient (LogD at pH 7.4) |
| Target Compound Data | LogD ~ 1.8 |
| Comparator Or Baseline | 1-(1-aminocyclopropyl)ethanone (LogD ~ 0.2) |
| Quantified Difference | 1.6 log unit increase in lipophilicity |
| Conditions | Shake-flask method or predictive modeling at physiological pH (7.4) |
Ensures that libraries synthesized from this precursor maintain the necessary lipophilic balance required for advanced biological screening and formulation.
Due to the fixed N-C-C=O dihedral angle and the quaternary cyclopropyl center, this compound is the premier choice for synthesizing spiro-fused heterocycles and rigidified morpholine/piperazine analogs. Its resistance to enolization ensures high-yielding cyclization reactions at elevated temperatures, making it superior to acyclic precursors in industrial library generation [1].
The specific LogD (~1.8) and basicity provided by the piperidine ring, combined with the metabolic stability of the cyclopropyl group, make this compound an ideal building block for optimizing CNS-penetrant drugs or kinase inhibitors. It is specifically procured to replace metabolically labile alpha-amino ketone motifs, directly reducing CYP450 clearance rates in vivo [2].
In the manufacturing of complex Active Pharmaceutical Ingredients (APIs), the steric shielding of the acetyl group allows this building block to be carried through multiple synthetic steps (e.g., reductive aminations or cross-couplings at other sites) without the need for transient carbonyl protecting groups. This streamlines the process chemistry workflow and reduces the overall cost of goods (COGs) [3].